5-(Bromomethyl)-2,4-dichloropyridine
Overview
Description
5-(Bromomethyl)-2,4-dichloropyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in the field of chemistry.
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound may interact with organoboron reagents and palladium catalysts in these reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the bromomethyl group could potentially undergo oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . This is followed by a transmetalation step, where an organoboron reagent transfers a nucleophilic organic group to the palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic compounds, contributing to various biochemical pathways.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-2,4-dichloropyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,4-dichloropyridine typically involves the bromination of 2,4-dichloropyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction, ensuring consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl-substituted pyridine derivatives.
Scientific Research Applications
5-(Bromomethyl)-2,4-dichloropyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a building block for the synthesis of enzyme inhibitors.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Comparison with Similar Compounds
5-(Chloromethyl)-2,4-dichloropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-(Iodomethyl)-2,4-dichloropyridine:
2,4-Dichloropyridine: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
Uniqueness: 5-(Bromomethyl)-2,4-dichloropyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns. The bromomethyl group enhances its electrophilic nature, making it a valuable intermediate for the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
5-(bromomethyl)-2,4-dichloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJSMIPWODFNAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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